molecular formula C7H6N4O2S B11364403 N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-4-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11364403
M. Wt: 210.22 g/mol
InChI Key: VPYGHFPCBXWGJG-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains both oxazole and thiadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in the structure can lead to a variety of interactions with biological targets, making them useful in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the formation of the oxazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring can be synthesized from 2-amino-2-oxazoline derivatives, while the thiadiazole ring can be formed from thiosemicarbazide derivatives. The final coupling step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-4-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to the combination of oxazole and thiadiazole rings in its structure. This combination can lead to unique biological activities and interactions with molecular targets that are not observed with other similar compounds. The presence of the carboxamide group also adds to its versatility in forming hydrogen bonds and other interactions.

Properties

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C7H6N4O2S/c1-4-2-6(10-13-4)8-7(12)5-3-14-11-9-5/h2-3H,1H3,(H,8,10,12)

InChI Key

VPYGHFPCBXWGJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CSN=N2

Origin of Product

United States

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